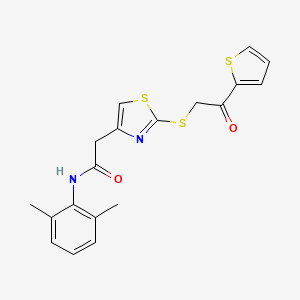![molecular formula C22H12ClFN2O3 B2388584 1-(4-氯苯基)-7-氟-2-(吡啶-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮 CAS No. 634569-32-7](/img/structure/B2388584.png)
1-(4-氯苯基)-7-氟-2-(吡啶-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a fluorine atom, a pyridine ring, and a chromeno-pyrrole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
科学研究应用
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been explored for various scientific research applications:
-
Chemistry: : The compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.
-
Biology: : In biological research, the compound has shown promise as a potential therapeutic agent. Its structural features enable interactions with various biological targets, making it a candidate for drug discovery and development .
-
Medicine: : The compound’s potential medicinal properties are being investigated for the treatment of various diseases.
-
Industry: : In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, as well as in the formulation of specialty chemicals .
准备方法
The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. One common approach includes the following steps:
-
Formation of the Chromeno-Pyrrole Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole core. Reagents such as acyl bromides and pyrrole derivatives are often used in the presence of catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization reaction .
-
Introduction of the Chlorophenyl and Fluorine Groups: : The chlorophenyl and fluorine groups are introduced through substitution reactions. For instance, the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives, while the fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) .
-
Final Assembly: : The final step involves the coupling of the pyridine ring to the chromeno-pyrrole core. This can be achieved through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate palladium catalysts and base conditions .
化学反应分析
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorine sites. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides .
-
Cyclization: : Intramolecular cyclization reactions can be performed to form additional ring structures, enhancing the compound’s complexity and potential biological activity .
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptor sites, leading to altered cellular signaling pathways .
-
Pathways Involved: : The compound’s effects are mediated through pathways such as apoptosis, cell cycle regulation, and signal transduction. By influencing these pathways, the compound can induce cell death in cancer cells, modulate immune responses, or affect neurotransmitter release .
相似化合物的比较
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, pyrrolo[1,2-a]pyrazines, and imidazo[1,2-a]pyridines share structural similarities .
-
Uniqueness: : The presence of the chromeno-pyrrole core, combined with the chlorophenyl and fluorine substituents, imparts unique chemical reactivity and biological activity to 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. This distinguishes it from other similar compounds and makes it a valuable candidate for further research and development .
属性
IUPAC Name |
1-(4-chlorophenyl)-7-fluoro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClFN2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFRDAVGVHVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)


![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)


![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)


![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)
![N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2388523.png)
![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)
